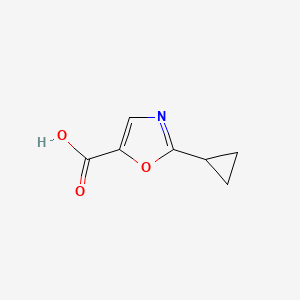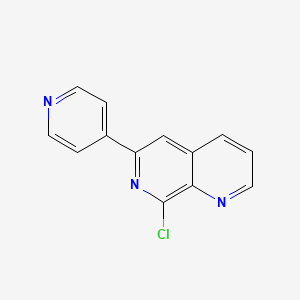
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Übersicht
Beschreibung
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine (8C6PN) is an organic compound that belongs to the class of heteroaromatic compounds. It has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry and material science. 8C6PN has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 8C6PN has been shown to have potential applications in the field of drug delivery and drug targeting.
Wissenschaftliche Forschungsanwendungen
1. Farnesyl Protein Transferase Inhibitor
- Summary of Application: This compound has been used as a potent inhibitor of farnesyl protein transferase (FPT), an enzyme involved in the post-translational modification of proteins. Inhibition of FPT can prevent the function of certain proteins that are critical for the growth of cancer cells .
- Methods of Application: The compound was synthesized and tested for its ability to inhibit FPT. The potency of the compound was determined by its IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme’s activity .
- Results: The compound was found to be a potent FPT inhibitor with an IC50 value of 1.9 nM. It also showed good serum levels and half-lives when given orally to rodents and primates. It is currently undergoing human clinical trials .
2. Antitumor Agent
- Summary of Application: This compound has been identified as a highly potent antitumor agent. It inhibits FPT and not geranylgeranyl-protein transferase-1 (GGPT-1). It also inhibits H-Ras processing in COS monkey kidney cells and soft agar growth of Ras-transformed cells .
- Methods of Application: The compound was tested in vitro and in vivo for its antitumor activity. The in vivo evaluation was conducted in nude mice .
- Results: The compound reduced tumor growth by 81% when administered at 50 mpk and 52% at 10 mpk. It is currently undergoing human clinical trials .
3. Structure-Activity Relationship Study
- Summary of Application: This compound has been used in a structure-activity relationship (SAR) study to understand the effect of different substitutions on the tricyclic pyridine ring system .
- Methods of Application: Different substituents were introduced at the 3-position of the tricyclic pyridine ring system and their effect on FPT inhibition was studied .
- Results: The study found that small alkyl substituents resulted in potent FPT inhibitors, while bulky substituents resulted in inactive FPT inhibitors .
4. Antitumor Agent with Superior Potency
- Summary of Application: This compound has been identified as a highly potent antitumor agent with superior potency and selectivity in FPT inhibition .
- Methods of Application: The compound was tested in vitro and in vivo for its antitumor activity. The in vivo evaluation was conducted in nude mice .
- Results: The compound was found to be a highly potent antitumor agent with an IC50 value of 1.9 nM. It is currently undergoing human clinical trials .
5. Structure-Activity Relationship of 3-Substituted N-(Pyridinylacetyl)-4
- Summary of Application: This compound has been used in a structure-activity relationship (SAR) study of compounds arising from substitution at the 3-position of the tricyclic pyridine ring system .
- Methods of Application: Different substituents were introduced at the 3-position of the tricyclic pyridine ring system and their effect on FPT inhibition was studied .
- Results: The study found that small alkyl substituents resulted in potent FPT inhibitors, while bulky substituents resulted in inactive FPT inhibitors .
6. 4-Amido, 4-Carbamoyl, and 4-Carboxamido Derivatives of 1-(8-Chloro-6,11-Dihydro-5H-Benzo
- Summary of Application: This compound has been used in the synthesis of 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo .
- Methods of Application: The compound was synthesized and tested for its ability to inhibit FPT. The potency of the compound was determined by its IC50 value .
- Results: The compound was found to be a potent FPT inhibitor with an IC50 value of 1.9 nM. It also showed good serum levels and half-lives when given orally to rodents and primates .
Eigenschaften
IUPAC Name |
8-chloro-6-pyridin-4-yl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCPVJIUJSNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697433 | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine | |
CAS RN |
1211595-29-7 | |
| Record name | 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



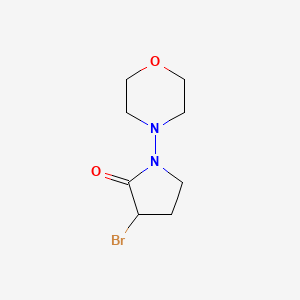
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

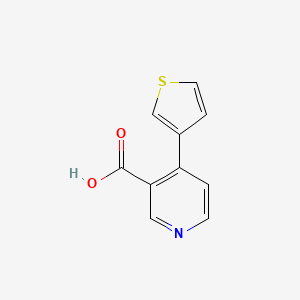
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)
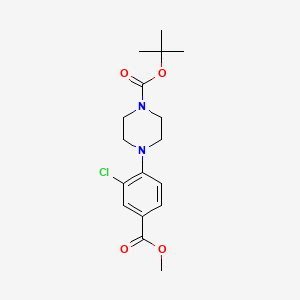

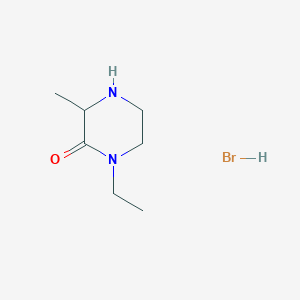
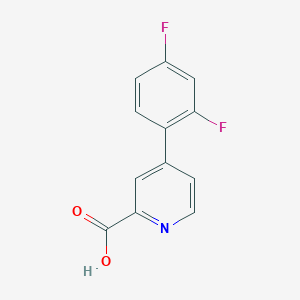
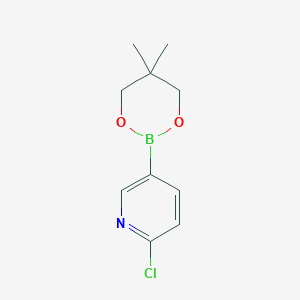
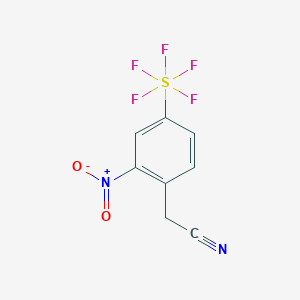
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
